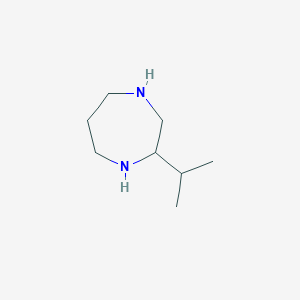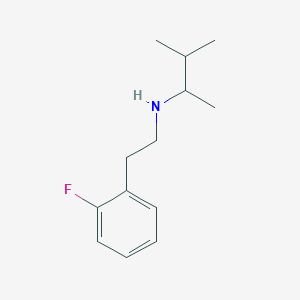
n-(2-Fluorophenethyl)-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Fluorophenethyl)-3-methylbutan-2-amine: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom attached to the phenethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)-3-methylbutan-2-amine typically involves the reaction of 2-fluorophenethylamine with 3-methylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(2-Fluorophenethyl)-3-methylbutan-2-amine can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Halogenation reactions can occur, where the fluorine atom may be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: n-(2-Fluorophenethyl)-3-methylbutan-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-Fluorophenethyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom in the phenethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Phenethylamine: A basic structure similar to n-(2-Fluorophenethyl)-3-methylbutan-2-amine but without the fluorine substitution.
2-Fluoroamphetamine: Another fluorinated phenethylamine with different substitution patterns and biological activities.
3-Methylbutan-2-amine: A structurally related compound with a different substitution on the amine group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the 3-methylbutan-2-amine moiety, which can confer distinct chemical and biological properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)11(3)15-9-8-12-6-4-5-7-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 |
InChI Key |
DNDZKNOEMDDOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


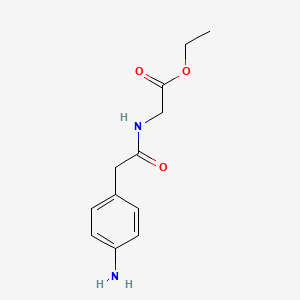

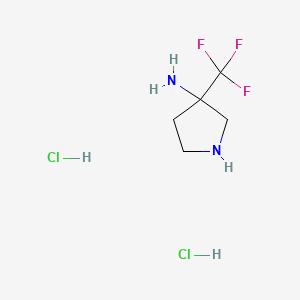

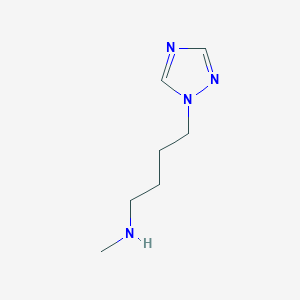

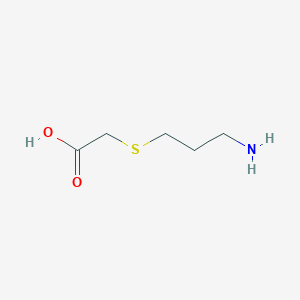
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
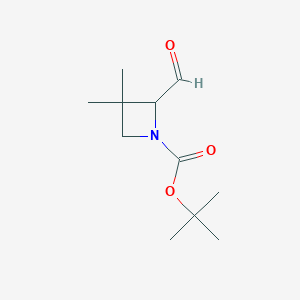
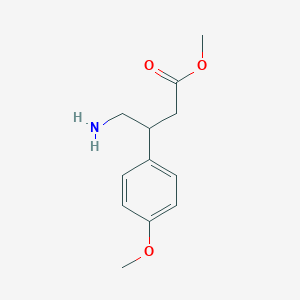
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

